![molecular formula C11H13NO3S B2850472 6-Tosyl-3-oxa-6-azabicyclo[3.1.0]hexane CAS No. 798575-96-9](/img/structure/B2850472.png)

6-Tosyl-3-oxa-6-azabicyclo[3.1.0]hexane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

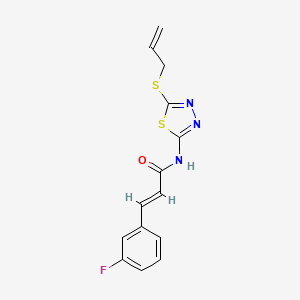

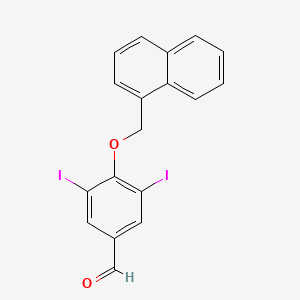

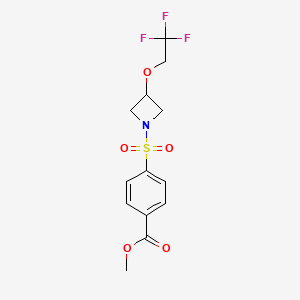

6-Tosyl-3-oxa-6-azabicyclo[3.1.0]hexane is a chemical compound with the molecular formula C12H15NO2S . It is a derivative of 3-oxa-6-azabicyclo[3.1.0]hexane .

Synthesis Analysis

The synthesis of similar compounds like 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane has been achieved through an innovative approach that utilizes intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis . This method has been found to be more efficient, yielding a total of 28% in seven distinct steps .Molecular Structure Analysis

The molecular structure of 6-Tosyl-3-oxa-6-azabicyclo[3.1.0]hexane contains a total of 31 bonds; 18 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 three-membered ring, 1 five-membered ring, 2 six-membered rings, 1 ether (aliphatic), 1 sulfonamide (thio-/dithio-), 1 Aziridine, and 1 Oxolane .Physical And Chemical Properties Analysis

The physical form of 3-oxa-6-azabicyclo[3.1.0]hexane, a related compound, is liquid . The storage temperature is -10 degrees .Applications De Recherche Scientifique

Chemical Synthesis

The compound “6-Tosyl-3-oxa-6-azabicyclo[3.1.0]hexane” is used in chemical synthesis . It is a key component in the synthesis of a variety of complex molecules due to its unique structure .

Material Science

This compound also finds its application in the field of material science . Its unique structure and properties make it a suitable candidate for the development of new materials .

Chromatography

In the field of chromatography, “6-Tosyl-3-oxa-6-azabicyclo[3.1.0]hexane” is used due to its unique properties . It helps in the separation of complex mixtures and the identification of their components .

Synthesis of Tropane Alkaloids

The compound “6-Tosyl-3-oxa-6-azabicyclo[3.1.0]hexane” is used in the synthesis of tropane alkaloids . Tropane alkaloids are a family of molecules that display a wide array of interesting biological activities .

Anticancer Activity

The compound “6-(4-methylphenyl)sulfonyl-3-oxa-6-azabicyclo[3.1.0]hexane” shows potential anticancer activity . It has been used in the synthesis of novel derivatives that have shown improved anticancer activities .

Antimicrobial Activity

Some derivatives of “6-(4-methylphenyl)sulfonyl-3-oxa-6-azabicyclo[3.1.0]hexane” have shown moderate to good levels of antimicrobial activity . This makes it a potential candidate for the development of new antimicrobial agents .

Safety and Hazards

The safety data sheet for 6-tosyl-6-azabicyclo[3.1.0]hexane indicates that it should be handled with care to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment, including chemical impermeable gloves, should be used . In case of accidental release, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .

Mécanisme D'action

Target of Action

The compound “6-Tosyl-3-oxa-6-azabicyclo[3.1.0]hexane”, also known as “6-(4-methylphenyl)sulfonyl-3-oxa-6-azabicyclo[3.1.0]hexane”, is a crucial component in several antiviral medications . It plays a key role in the production of boceprevir , a well-known protease inhibitor for the hepatitis C virus . Additionally, it plays a crucial role in the synthesis of pf-07321332 , an oral medication used for the treatment of COVID-19 .

Biochemical Pathways

The compound is synthesized via Ru (II)-catalyzed intramolecular cyclopropanation . This innovative approach utilizes intramolecular cyclopropanation of alpha-diazoacetates

Propriétés

IUPAC Name |

6-(4-methylphenyl)sulfonyl-3-oxa-6-azabicyclo[3.1.0]hexane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3S/c1-8-2-4-9(5-3-8)16(13,14)12-10-6-15-7-11(10)12/h2-5,10-11H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJDZWLMBZRFJOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C3C2COC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-([1,1'-Biphenyl]-4-yl)-N-(3-cyclopropyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2850389.png)

![(R)-3-(tert-Butyl)-4-(2,6-dimethoxy-3,5-dimethylphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2850392.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-phenoxybenzamide](/img/structure/B2850393.png)

![2-[(4-Fluorophenyl)methylsulfanyl]-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2850397.png)

![3-[2-(4-methylphenoxy)ethylsulfanyl]-5-phenyl-1H-1,2,4-triazole](/img/structure/B2850408.png)

![N-(2,5-difluorophenyl)-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2850409.png)

![5-methyl-N-phenyl-7-pyridin-4-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2850411.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-3-methylbenzamide](/img/structure/B2850412.png)